molecular formula C15H10BrF3O B1325415 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone CAS No. 898784-18-4

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

Cat. No.: B1325415
CAS No.: 898784-18-4
M. Wt: 343.14 g/mol
InChI Key: NVRAWMKYYCBNQW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4’-trifluoromethylacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and a trifluoromethyl group on the acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4’-trifluoromethylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-bromobenzene with 4’-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

2-Bromobenzene+4’-TrifluoromethylacetophenoneAlCl32-(2-Bromophenyl)-4’-trifluoromethylacetophenone\text{2-Bromobenzene} + \text{4'-Trifluoromethylacetophenone} \xrightarrow{\text{AlCl}_3} \text{2-(2-Bromophenyl)-4'-trifluoromethylacetophenone} 2-Bromobenzene+4’-TrifluoromethylacetophenoneAlCl3​​2-(2-Bromophenyl)-4’-trifluoromethylacetophenone

Industrial Production Methods

In an industrial setting, the production of 2-(2-Bromophenyl)-4’-trifluoromethylacetophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4’-trifluoromethylacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-(2-Bromophenyl)-4’-trifluoromethylacetophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4’-trifluoromethylacetophenone depends on its interaction with molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)acetophenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4’-Trifluoromethylacetophenone: Lacks the bromine atom, affecting its reactivity and applications.

    2-Bromo-4’-methylacetophenone: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.

Uniqueness

2-(2-Bromophenyl)-4’-trifluoromethylacetophenone is unique due to the presence of both the bromine atom and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-13-4-2-1-3-11(13)9-14(20)10-5-7-12(8-6-10)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRAWMKYYCBNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642315
Record name 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-18-4
Record name 2-(2-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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